methyl N-(2-chloroethyl)-N-methylcarbamate methyl N-(2-chloroethyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 10230-46-3
VCID: VC7498861
InChI: InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3
SMILES: CN(CCCl)C(=O)OC
Molecular Formula: C5H10ClNO2
Molecular Weight: 151.59

methyl N-(2-chloroethyl)-N-methylcarbamate

CAS No.: 10230-46-3

Cat. No.: VC7498861

Molecular Formula: C5H10ClNO2

Molecular Weight: 151.59

* For research use only. Not for human or veterinary use.

methyl N-(2-chloroethyl)-N-methylcarbamate - 10230-46-3

Specification

CAS No. 10230-46-3
Molecular Formula C5H10ClNO2
Molecular Weight 151.59
IUPAC Name methyl N-(2-chloroethyl)-N-methylcarbamate
Standard InChI InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3
Standard InChI Key RASAJAJIGMQFBL-UHFFFAOYSA-N
SMILES CN(CCCl)C(=O)OC

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a carbamate backbone (O=C(O-)N-) with two alkyl substituents: a tert-butyl group (C(CH₃)₃) and a 2-chloroethyl moiety (Cl-CH₂-CH₂-). The methyl group attached to the nitrogen atom completes the N-methylcarbamate structure . The tert-butyl group confers steric bulk, influencing the compound’s reactivity and solubility, while the chloroethyl chain introduces electrophilic character, potentially enabling nucleophilic substitution reactions .

Nomenclature and Synonyms

Systematic IUPAC naming identifies this compound as tert-butyl N-(2-chloroethyl)-N-methylcarbamate. Alternative designations include:

  • tert-Butyl (2-chloroethyl)(methyl)carbamate

  • (2-Chloro-ethyl)-methyl-carbamic acid tert-butyl ester

  • MFCD20624610 (MDL number) .

The CAS registry number 220074-38-4 serves as the primary identifier across regulatory and commercial databases .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
CAS Number220074-38-4
EC Number815-902-7
GHS Hazard StatementsH302, H315, H318

Synthesis and Industrial Relevance

Synthetic Pathways

While no specific synthesis route for this compound is documented in the provided sources, analogous N-methylcarbamates are typically synthesized via:

For the tert-butyl variant, the tert-butyl alcohol would likely serve as the nucleophile in such reactions, though solvent choices (e.g., acetonitrile, methylene chloride) and catalysts (e.g., triethylamine) would optimize yield .

Agrochemical Context

Physicochemical Properties

Stability and Reactivity

Hazard ClassGHS CategoryPercentage of Reports
Acute Oral Toxicity450%
Skin Irritation250%
Eye Damage150%

Data aggregated from two ECHA C&L notifications .

Environmental and Toxicological Considerations

Ecotoxicology

While specific ecotoxicity data for this compound are unavailable, N-methylcarbamates generally exhibit high aquatic toxicity. For example, methomyl has a 96-hour LC₅₀ of 0.95 mg/L in rainbow trout, suggesting that even low concentrations pose risks to aquatic life . The chloroethyl group may enhance bioaccumulation potential compared to non-halogenated analogs.

Human Health Risks

Exposure routes include dermal absorption, inhalation, and ingestion. Inhibition of acetylcholinesterase (AChE) is the primary mechanism of toxicity for N-methylcarbamates, leading to cholinergic crisis symptoms: miosis, salivation, seizures, and respiratory failure . The tert-butyl group may slow metabolic degradation, prolonging systemic exposure compared to smaller alkyl carbamates.

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